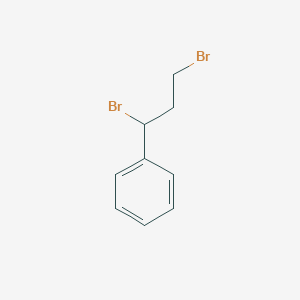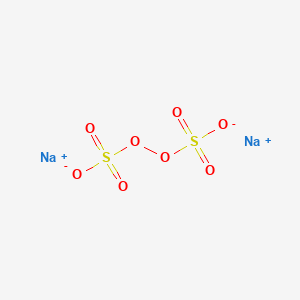
Persulfate de sodium
Vue d'ensemble
Description
Sodium persulfate, also known as sodium peroxodisulfate, is an inorganic compound with the chemical formula Na₂S₂O₈. It is a white, crystalline solid that is highly soluble in water. Sodium persulfate is a powerful oxidizing agent and is widely used in various industrial and laboratory applications due to its stability and ease of handling .
Applications De Recherche Scientifique
Sodium persulfate has a wide range of applications in scientific research, including:
Mécanisme D'action
Target of Action
Sodium persulfate, also known as sodium peroxodisulfate, is an environmentally friendly inorganic compound commonly used as an oxidizing agent in chemistry . The primary targets of sodium persulfate are organic pollutants, including pesticides, drugs, halogen compounds, dyes, and other pollutants . It has been applied in diverse processes, such as the degradation of antibiotics and dyes in wastewater treatment .
Mode of Action
Sodium persulfate undergoes homolytic cleavage in solutions, affording sulfate radical anions . These radicals can attack the organic matter in an oxidative mechanism . The sulfate radicals generated from persulfate have strong oxidizing properties and can effectively degrade emerging pollutants . The degradation rate of organic pollutants was observed to increase with increasing oxidant amount and ultrasonic frequency .
Biochemical Pathways
The sulfate radicals generated from persulfate and permonosulfate have strong oxidizing properties and can effectively degrade emerging pollutants . Sulfate-based advanced oxidation processes (AOPs) have higher oxidation potentials, higher selectivity, and oxidation efficiency for pollutants containing unsaturated bonds or aromatic rings .
Pharmacokinetics (ADME Properties)
Sodium persulfate is a white, crystalline, odorless solid . It dissolves readily in water, forming a colorless solution . It has a molecular weight of 238.1 g/mol . Sodium persulfate shows higher stability in soil and groundwater than hydrogen peroxide . It is almost non-hygroscopic and has good shelf-life .
Result of Action
The activation of persulfate has received considerable attention for its potential application in the removal of pollutants . The sulfate radicals generated from persulfate have strong oxidizing properties and can effectively degrade emerging pollutants . For example, Tan et al. used lignin hydrogel, a carbonaceous material, as a support to activate persulfate degradation of BPA, and showed that O2·− and 1O2 were the major reactive oxygen species (ROS), while SO4·− and ·OH played important roles in accelerating the degradation of BPA .
Action Environment
The activation of persulfate can be influenced by various environmental factors. For instance, the degradation rate of organic pollutants was observed to increase with increasing oxidant amount and ultrasonic frequency . Furthermore, the photo-thermal activation of persulfate raised the degradation ratio due to the increase of the generated reactive species owing to the synergetic effects of heat and light on the activation of persulfate .
Analyse Biochimique
Biochemical Properties
Sodium persulfate is a specialized oxidizing agent in chemistry, classically used in radical reactions . It undergoes homolytic cleavage in solutions, affording sulfate radical anions that can present several applications . These sulfate radicals are generated from the oxidation reaction mediated by hydroxyl radicals .
Cellular Effects
Sodium persulfate has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to increase membrane permeability and oxidative stress . Furthermore, it has been found to significantly perturb the metabolism of Pseudomonas aeruginosa, mainly involving glyoxylate and dicarboxylic acid metabolism, aminoacyl-tRNA biosynthesis, Alanine, aspartate and glutamate metabolism, and citric acid cycle (TCA cycle) .
Molecular Mechanism
The molecular mechanism of sodium persulfate involves the formation of sulfate radicals. There are two pathways of persulfate formation. The first is to form persulfate through the interaction of sulfate radicals, which are generated from the oxidation reaction mediated by hydroxyl radicals . The second is to produce persulfate by generating sulfate radicals through the direct loss of electrons from sulfate and bisulfate ions on the electrode surface .
Temporal Effects in Laboratory Settings
The effects of sodium persulfate can change over time in laboratory settings. For instance, the synthesis of persulfate almost increases linearly as the current densities rise . This embodies the critical role of current density in the reaction rate and current efficiency of persulfate synthesis .
Dosage Effects in Animal Models
While specific studies on the dosage effects of sodium persulfate in animal models are limited, it’s important to note that sodium persulfate poses health risks upon exposure. Direct contact with the skin or eyes can cause irritation and damage. Prolonged inhalation may lead to respiratory tract inflammation or allergic reactions, mimicking asthma symptoms .
Metabolic Pathways
Sodium persulfate is involved in various metabolic pathways. It is used as an oxidant in transition-metal-catalyzed reactions or as an oxidative species in crucial steps in metal-free reactions . It is synthesized industrially through an electrolytic oxidation process from sodium hydrogen sulfate .
Transport and Distribution
Given its solubility in water , it can be inferred that it may be transported and distributed within cells and tissues via aqueous channels.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium persulfate is typically prepared by the electrolytic oxidation of sodium bisulfate. The reaction is conducted at a platinum anode, where sodium bisulfate is oxidized to form sodium persulfate . The overall reaction can be represented as: [ 2 \text{NaHSO}_4 \rightarrow \text{Na}_2\text{S}_2\text{O}_8 + \text{H}_2 ]
Industrial Production Methods: In industrial settings, sodium persulfate is produced by the electrolysis of a concentrated solution of sodium sulfate. The process involves the use of platinum or boron-doped diamond electrodes to achieve high efficiency and purity . The reaction conditions, such as temperature and current density, are carefully controlled to optimize the yield and quality of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium persulfate undergoes various types of chemical reactions, primarily oxidation reactions. It is known for its ability to generate sulfate radicals, which are highly reactive species that can initiate radical chain reactions .
Common Reagents and Conditions:
Oxidation Reactions: Sodium persulfate is commonly used as an oxidizing agent in organic synthesis. It can oxidize a wide range of organic compounds, including alcohols, ketones, and aromatic compounds.
Polymerization Reactions: Sodium persulfate is used as a radical initiator in emulsion polymerization reactions for the production of polymers such as acrylonitrile butadiene styrene and polystyrene.
Major Products Formed: The major products formed from the oxidation reactions of sodium persulfate include various oxidized organic compounds and sulfate ions. In polymerization reactions, the major products are high-molecular-weight polymers .
Comparaison Avec Des Composés Similaires
- Ammonium Persulfate (NH₄)₂S₂O₈
- Potassium Persulfate K₂S₂O₈
- Hydrogen Peroxide H₂O₂
- Ozone O₃
Uniqueness: Sodium persulfate is unique in its ability to generate sulfate radicals efficiently and its high solubility in water, making it suitable for a wide range of applications in both laboratory and industrial settings .
Propriétés
IUPAC Name |
disodium;sulfonatooxy sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Na.H2O8S2/c;;1-9(2,3)7-8-10(4,5)6/h;;(H,1,2,3)(H,4,5,6)/q2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQMHPLRPQMAMX-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)OOS(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na2S2O8, Na2O8S2 | |
| Record name | SODIUM PERSULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1517 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SODIUM PERSULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1136 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | sodium persulfate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodium_persulfate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4029698 | |
| Record name | Sodium persulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4029698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sodium persulfate appears as a white crystalline solid. Very irritating to skin and eyes. May be toxic by skin absorption. Used as a bleaching agent., Dry Powder; Pellets or Large Crystals, White, solid; [Merck Index] Hygroscopic; [CHEMINFO] White odorless crystalline solid; [MSDSonline], WHITE CRYSTALS OR POWDER., White crystalline solid. | |
| Record name | SODIUM PERSULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1517 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Peroxydisulfuric acid ([(HO)S(O)2]2O2), sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium persulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7865 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | SODIUM PERSULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1136 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | SODIUM PERSULFATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1019 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
Solubility in water, g/100ml at 20 °C: 55.6 | |
| Record name | SODIUM PERSULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1136 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.1 g/cm³ | |
| Record name | SODIUM PERSULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1136 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
1.1 | |
| Record name | SODIUM PERSULFATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1019 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
CAS No. |
7775-27-1 | |
| Record name | SODIUM PERSULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1517 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Peroxydisulfuric acid, disodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007775271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Peroxydisulfuric acid ([(HO)S(O)2]2O2), sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium persulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4029698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium peroxodisulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.993 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM PERSULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J49FYF16JE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SODIUM PERSULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1136 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | SODIUM PERSULFATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1019 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Synthesis routes and methods I
Procedure details
















Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details



















Synthesis routes and methods IV
Procedure details



















Synthesis routes and methods V
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical downstream effects of sodium persulfate oxidation on target contaminants?
A1: Sodium persulfate oxidation aims to mineralize organic contaminants, breaking them down into less harmful substances. [] For example, in the case of trichloroethylene (TCE), sodium persulfate oxidation can lead to the formation of chloride ions (Cl-), carbon dioxide (CO2), and water (H2O). [] Other studies have demonstrated the effectiveness of sodium persulfate in degrading various pollutants like BTEX (benzene, toluene, ethylbenzene, and xylenes), polycyclic aromatic hydrocarbons (PAHs), and dyes. [, , , , ]
Q2: What is the molecular formula and weight of sodium persulfate?
A2: The molecular formula of sodium persulfate is Na2S2O8, and its molecular weight is 238.10 g/mol.
Q3: How does the pH of the solution affect sodium persulfate activation and efficacy?
A3: The pH of the solution plays a crucial role in sodium persulfate activation. [, ] While acidic conditions are generally favored for activating sodium persulfate with iron catalysts, alkaline conditions can also be effective depending on the target contaminant and activation method. [, ] Research has shown that pH significantly influences the degradation rates of various contaminants, indicating the need for optimization based on specific applications. [, , ]
Q4: How does the presence of solids in soil and groundwater impact sodium persulfate oxidation?
A4: The presence of solids can significantly impact sodium persulfate oxidation effectiveness. [] Some solids, especially those with high organic content, can consume the oxidant, reducing its availability for contaminant degradation. [] This phenomenon is known as "oxidant demand," and understanding its influence is crucial for determining effective sodium persulfate dosages in environmental remediation. []
Q5: What are the common activation methods for sodium persulfate?
A5: Sodium persulfate can be activated through various methods, including:
- Thermal activation: Elevated temperatures initiate the decomposition of sodium persulfate into sulfate radicals. []
- Transition metal activation: Transition metal ions, particularly ferrous iron (Fe2+), catalyze the decomposition of sodium persulfate into sulfate radicals. [, , ]
- Alkaline activation: Alkaline conditions can promote sulfate radical generation from sodium persulfate. []
- UV/Visible light activation: UV or visible light irradiation can activate sodium persulfate to produce sulfate radicals. [, ]
Q6: What is the environmental fate of sulfate ions generated during sodium persulfate oxidation?
A6: Sulfate ions are common constituents in natural environments. While elevated sulfate levels can impact water quality and ecosystems, sodium persulfate oxidation generally results in sulfate concentrations within acceptable environmental limits. [] Moreover, naturally occurring sulfate-reducing bacteria can utilize sulfate, potentially mitigating its accumulation. []
Q7: What are the potential disadvantages of using sodium persulfate in environmental remediation?
A7: While generally effective, sodium persulfate oxidation can have some drawbacks:
- Soil pH alteration: The decomposition of sodium persulfate can lower soil pH, potentially mobilizing heavy metals or impacting soil health. []
- Generation of unwanted byproducts: Incomplete mineralization of contaminants might lead to the formation of potentially toxic byproducts. []
Q8: Are there any viable alternatives to sodium persulfate for contaminant degradation?
A8: Yes, several alternatives to sodium persulfate exist for contaminant degradation, each with its advantages and limitations. These include:
- Hydrogen Peroxide (H2O2): A widely used oxidant, often activated with iron to generate hydroxyl radicals. []
- Ozone (O3): A powerful oxidant capable of degrading a wide range of contaminants, but with limited persistence in the subsurface. []
- Permanganate (MnO4-): Effective in oxidizing various organic contaminants, but its use can be limited by its tendency to precipitate in the presence of certain minerals. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
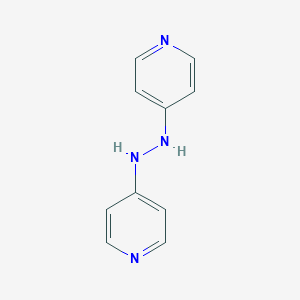
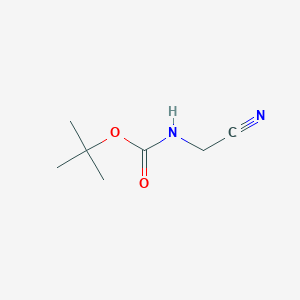
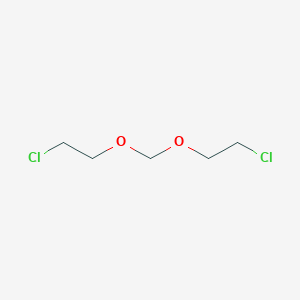
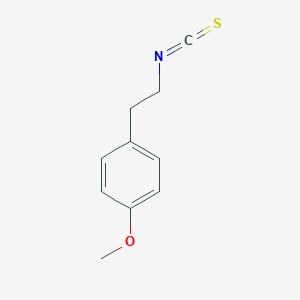

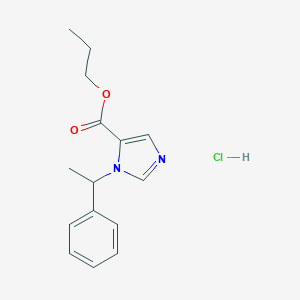

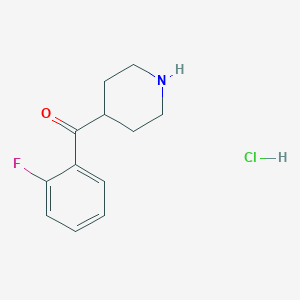
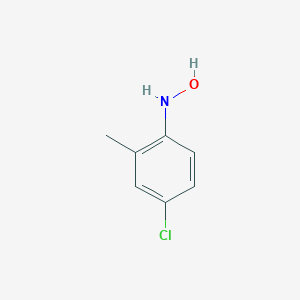
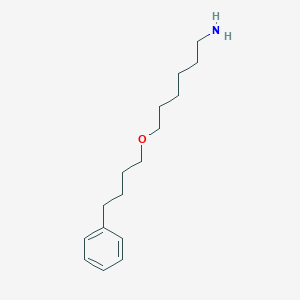

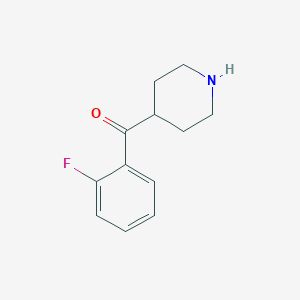
![4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride](/img/structure/B104879.png)
